molecular formula C22H22Cl4N4O B565285 Rimonabant-d10 Hydrochloride CAS No. 1044909-61-6

Rimonabant-d10 Hydrochloride

Cat. No.: B565285
CAS No.: 1044909-61-6
M. Wt: 510.306
InChI Key: REOYOKXLUFHOBV-WSHLDYEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rimonabant-d10 Hydrochloride is a deuterium-labeled form of Rimonabant Hydrochloride. It is a highly potent and selective antagonist of the central cannabinoid receptor 1 (CB1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Rimonabant, as well as its interactions with various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rimonabant-d10 Hydrochloride involves the incorporation of deuterium atoms into the Rimonabant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Rimonabant-d10 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Weight Management and Metabolic Disorders

Rimonabant has primarily been investigated for its potential in weight management and improving metabolic disorders. Clinical trials have demonstrated that rimonabant can effectively reduce body weight and improve cardiometabolic risk factors in overweight and obese patients. For instance, in a multicenter trial involving 3,045 participants, treatment with 20 mg/d of rimonabant resulted in significant reductions in body weight (mean reduction of 6.3 kg) and waist circumference (6.1 cm) over one year compared to placebo .

Table 1: Clinical Trial Outcomes of Rimonabant

Study NameParticipantsDose (mg/d)Weight Loss (kg)Waist Circumference Reduction (cm)
RIO-Europe1,50720-6.5-6.4
RIO-Lipids1,03620-6.3-6.1
RIO-North America3,04520-6.3-6.1

These trials indicated that while rimonabant was effective in promoting weight loss, it also had associated psychiatric side effects such as anxiety and depression, leading to a higher dropout rate among participants .

Anti-Inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of rimonabant-d10 Hydrochloride in various biological models. A study demonstrated that rimonabant reduced keratinocyte viability through apoptosis induction and exhibited significant anti-inflammatory activity in murine models .

Key Findings:

  • Induction of Apoptosis: Rimonabant led to increased apoptosis markers such as Bax and decreased levels of Bcl-2 in keratinocytes.
  • Inhibition of Inflammation: In vivo studies showed that topical application significantly reduced croton oil-induced ear dermatitis, indicating its potential as an anti-inflammatory agent.

Neuropharmacological Research

Rimonabant's effects on the central nervous system have also been a focus of research due to its role as a cannabinoid receptor antagonist. Studies have explored its implications for treating conditions related to obesity and anxiety disorders.

Case Study: Psychiatric Side Effects
The RIO studies collectively reported that while rimonabant was effective in weight loss, it also caused notable psychiatric side effects, including increased rates of anxiety and depression among users . This duality presents both opportunities for therapeutic applications and challenges regarding patient safety.

Mechanism of Action

Rimonabant-d10 Hydrochloride exerts its effects by selectively antagonizing the central cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and other physiological processes. By blocking the CB1 receptor, this compound reduces appetite and food intake, leading to weight loss and improved metabolic profiles .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the development of new therapeutic agents targeting the cannabinoid receptors .

Biological Activity

Rimonabant-d10 hydrochloride is a deuterated form of Rimonabant, a selective inverse agonist for the cannabinoid receptor type 1 (CB1). This compound has been studied for its potential therapeutic effects, particularly in the context of obesity and metabolic disorders. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and clinical findings.

Overview of this compound

  • Chemical Structure : Rimonabant-d10 is characterized by the molecular formula C22H11D10Cl3N4OC_{22}H_{11}D_{10}Cl_{3}N_{4}O and has a molecular weight of 473.85 g/mol .
  • Mechanism of Action : As a CB1 receptor antagonist, Rimonabant-d10 inhibits the action of endogenous cannabinoids, leading to various physiological effects. The compound has a high affinity for the CB1 receptor with a Ki value of 1.8 nM .

In Vitro Studies

  • ACAT Inhibition : Rimonabant-d10 has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) activity in macrophages. The IC50 values for ACAT inhibition were reported at 2.9 μM in Raw264.7 macrophages and 1.5 μM for CHO-ACAT1 cells, indicating significant effects on lipid metabolism .
  • Oxidative Stress Reduction : Studies have demonstrated that Rimonabant treatment reduces oxidative stress markers in aged animal models. For instance, it significantly increased heme oxygenase-1 (HO-1) levels and improved glutathione content, which are critical for cellular protection against oxidative damage .

In Vivo Studies

  • Metabolic Effects : In obese Zucker rats, long-term treatment with Rimonabant (10 mg/kg) resulted in reduced serum levels of inflammatory markers such as RANTES and MCP-1, which are associated with metabolic syndrome . Additionally, it slowed weight gain and improved metabolic profiles over time.
  • Clinical Trials : Phase III clinical trials involving Rimonabant hydrochloride indicated significant weight loss among participants treated with 20 mg/day over one year. Improvements were noted in waist circumference, lipid profiles (increased HDL cholesterol and decreased triglycerides), and glucose tolerance .

Case Studies

Case Study 1: Obesity Management

  • Participants : Overweight/obese patients with dyslipidemia.
  • Treatment : Rimonabant 20 mg/day plus lifestyle intervention.
  • Results : Significant reductions in body weight (average loss of approximately 5-10% from baseline) and waist circumference were observed after one year. The study also reported a decrease in the incidence of metabolic syndrome among participants .

Case Study 2: Type 2 Diabetes

  • Participants : Patients with type 2 diabetes inadequately controlled by metformin or sulfonylureas.
  • Treatment : Randomized to receive either placebo or Rimonabant (5 mg or 20 mg/day).
  • Results : The group receiving 20 mg/day showed greater reductions in HbA1c levels and improved cardiovascular risk factors compared to placebo .

Summary Table of Biological Effects

Biological ActivityIn Vitro FindingsIn Vivo Findings
CB1 Receptor AntagonismKi = 1.8 nMSignificant weight loss
ACAT InhibitionIC50 = 2.9 μMReduced inflammatory markers
Oxidative Stress ReductionIncreased HO-1 levelsImproved glutathione content
Metabolic Profile ImprovementN/AImproved lipid profiles

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for ensuring isotopic purity in Rimonabant-d10 Hydrochloride?

this compound requires precise deuteration at ten hydrogen positions. Researchers must employ deuterium-labeled precursors and optimize reaction conditions (e.g., solvent polarity, temperature) to minimize isotopic scrambling. Analytical validation using LC-MS or NMR is critical to confirm >98% isotopic purity, as even minor deviations can compromise pharmacokinetic (PK) or metabolic studies .

Q. How should researchers validate the selectivity of this compound for CB1 receptor antagonism?

Use radioligand binding assays with CB1/CB2-transfected cell lines to determine binding affinity (Ki). This compound exhibits a Ki of 1.8 nM for CB1, with >1,000-fold selectivity over CB2. Cross-validate results via functional assays (e.g., cAMP modulation in CB1-expressing cells) to confirm inverse agonism .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., Rimonabant-d10 itself) ensures accuracy. Chromatographic separation (C18 columns) and MRM transitions (e.g., m/z 464→346 for Rimonabant-d10) minimize matrix interference. Validate methods per ICH guidelines for sensitivity (LOQ ≤1 ng/mL) and linearity (R² >0.99) .

Advanced Research Questions

Q. How can researchers reconcile this compound’s dual inhibition of CB1 and MMPL3 in experimental design?

To isolate CB1-specific effects in metabolic studies:

  • Use MMPL3-knockout models or selective MMPL3 inhibitors (e.g., SQ109) as controls.
  • Quantify MMPL3 activity via mycolic acid profiling (HPLC) in mycobacterial cultures.
  • Employ tissue-specific CB1 knockout mice to differentiate central vs. peripheral metabolic effects .

Q. What strategies mitigate confounding variables in this compound PK/PD studies?

  • Population pharmacokinetic modeling (e.g., NONMEM) accounts for inter-subject variability in deuterium-related metabolic stability.
  • Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic pathways.
  • Monitor brain-to-plasma ratios via microdialysis to confirm CNS penetration, critical for studying obesity-related neurobehavioral pathways .

Q. How should researchers address contradictory data on this compound’s metabolic efficacy vs. psychiatric side effects?

  • Conduct dose-response studies to identify therapeutic windows (e.g., 0.3–3 mg/kg in rodents).
  • Use behavioral assays (elevated plus maze, forced swim test) to quantify anxiety/depression-like effects.
  • Apply transcriptomic profiling (RNA-seq) in hypothalamic tissue to disentangle metabolic benefits from neuroinflammatory pathways .

Q. Methodological Notes

  • Purity Standards : this compound must meet >98% chemical and isotopic purity, verified via HPLC-UV (λ = 254 nm) and HRMS .
  • Data Presentation : Follow ACS Style Guide for structural formulas (e.g., C22H21Cl3N4O, MW 463.79 g/mol) and statistical reporting (p-values, SEM) .

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H/i2D2,3D2,4D2,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOYOKXLUFHOBV-WSHLDYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.